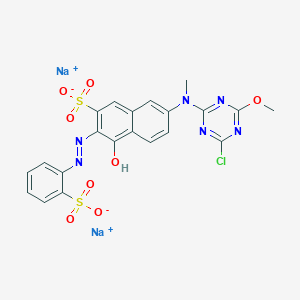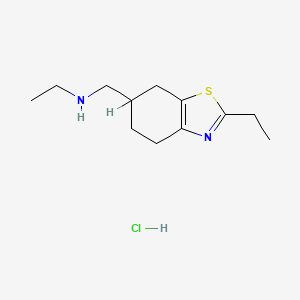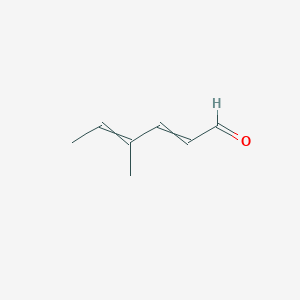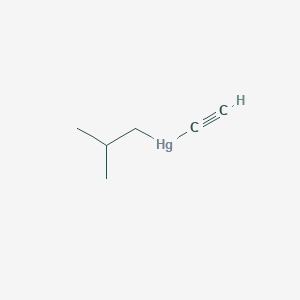![molecular formula C18H16O2Si B14454699 Diphenylbis[(prop-2-yn-1-yl)oxy]silane CAS No. 71573-81-4](/img/structure/B14454699.png)
Diphenylbis[(prop-2-yn-1-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylbis[(prop-2-yn-1-yl)oxy]silane is a chemical compound with the molecular formula C18H16O2Si. It is characterized by the presence of two phenyl groups and two prop-2-yn-1-yloxy groups attached to a central silicon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylbis[(prop-2-yn-1-yl)oxy]silane typically involves the reaction of diphenylsilane with propargyl alcohol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:
Ph2SiH2+2HC≡CCH2OH→Ph2Si(OCH2C≡CH)2+2H2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylbis[(prop-2-yn-1-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to silanes with different substituents.
Substitution: The prop-2-yn-1-yloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with various functional groups replacing the prop-2-yn-1-yloxy groups.
Applications De Recherche Scientifique
Diphenylbis[(prop-2-yn-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Diphenylbis[(prop-2-yn-1-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The prop-2-yn-1-yloxy groups provide additional sites for chemical modification, enhancing the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: Lacks the prop-2-yn-1-yloxy groups, making it less reactive in certain types of reactions.
Triphenylsilane: Contains three phenyl groups, resulting in different reactivity and applications.
Tetraphenylsilane: Contains four phenyl groups, making it more sterically hindered and less reactive.
Uniqueness
Diphenylbis[(prop-2-yn-1-yl)oxy]silane is unique due to the presence of both phenyl and prop-2-yn-1-yloxy groups, which provide a balance of stability and reactivity. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
71573-81-4 |
|---|---|
Formule moléculaire |
C18H16O2Si |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
diphenyl-bis(prop-2-ynoxy)silane |
InChI |
InChI=1S/C18H16O2Si/c1-3-15-19-21(20-16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h1-2,5-14H,15-16H2 |
Clé InChI |
QJCYTZKUCUVMFI-UHFFFAOYSA-N |
SMILES canonique |
C#CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)

![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)



![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)

![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)


